![molecular formula C16H13N3 B13143033 4-([2,3'-Bipyridin]-5-yl)aniline CAS No. 917897-52-0](/img/structure/B13143033.png)
4-([2,3'-Bipyridin]-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([2,3’-Bipyridin]-5-yl)aniline is an organic compound that features a bipyridine moiety linked to an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([2,3’-Bipyridin]-5-yl)aniline typically involves the coupling of a bipyridine derivative with an aniline derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated bipyridine reacts with an aniline derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 4-([2,3’-Bipyridin]-5-yl)aniline may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-([2,3’-Bipyridin]-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bipyridine moiety to dihydrobipyridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include halogenated bipyridine derivatives, nitro-substituted bipyridines, and various quinone derivatives.
Aplicaciones Científicas De Investigación
4-([2,3’-Bipyridin]-5-yl)aniline has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be utilized in the development of fluorescent probes for biological imaging.
Mecanismo De Acción
The mechanism of action of 4-([2,3’-Bipyridin]-5-yl)aniline involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, modulating the compound’s activity in different environments .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative with similar coordination chemistry properties.
2,2’-Bipyridine: Another bipyridine isomer with distinct electronic and steric characteristics.
Aniline: The parent compound of the aniline group, widely used in organic synthesis.
Uniqueness
4-([2,3’-Bipyridin]-5-yl)aniline is unique due to its combined bipyridine and aniline functionalities, offering a versatile platform for the design of multifunctional materials and bioactive molecules. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions distinguishes it from other similar compounds .
Propiedades
Número CAS |
917897-52-0 |
|---|---|
Fórmula molecular |
C16H13N3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-(6-pyridin-3-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C16H13N3/c17-15-6-3-12(4-7-15)13-5-8-16(19-11-13)14-2-1-9-18-10-14/h1-11H,17H2 |
Clave InChI |
IUGJRWCSSZIQCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
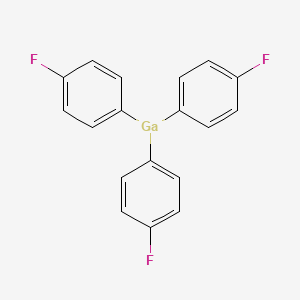
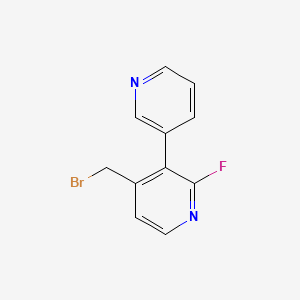
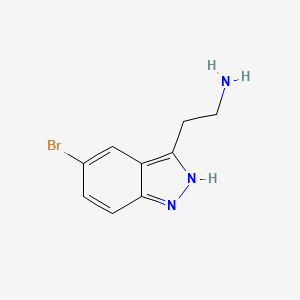
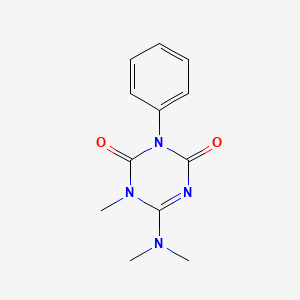

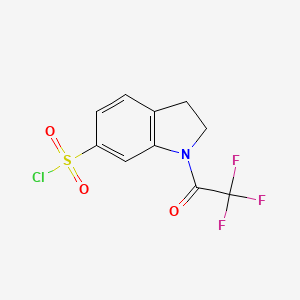
![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
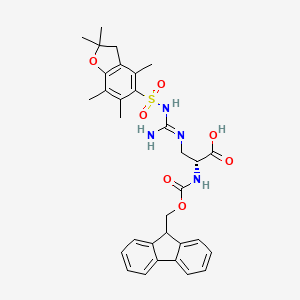
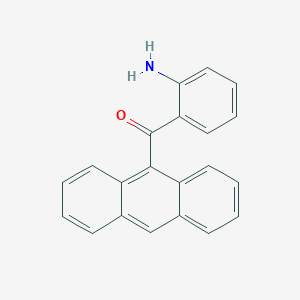
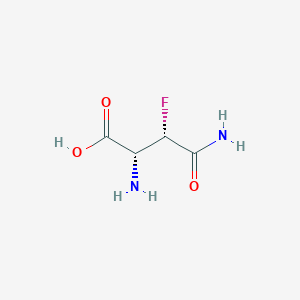
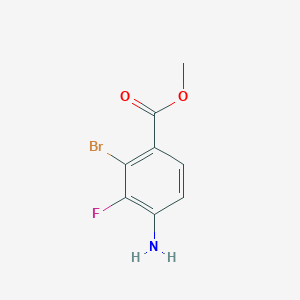
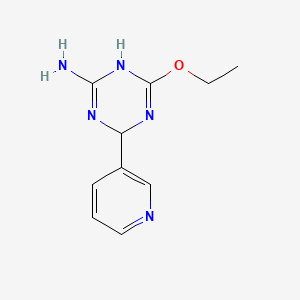
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
